"Tert-butyl morpholine-2-carboxylate" chemical properties
"Tert-butyl morpholine-2-carboxylate" chemical properties
An In-depth Technical Guide to tert-Butyl morpholine-2-carboxylate
Foreword: The Strategic Value of Heterocyclic Scaffolds
In the landscape of modern drug discovery, the morpholine ring stands out as a privileged scaffold. Its unique physicochemical properties—a blend of hydrophilicity conferred by the ether oxygen, a basic nitrogen center for salt formation, and a stable, flexible chair conformation—make it an invaluable component in designing molecules with favorable pharmacokinetic profiles.[1] The ability of the morpholine moiety to improve aqueous solubility, enhance blood-brain barrier permeability, and serve as a versatile synthetic handle has cemented its role in numerous approved therapeutics, including the antidepressant Reboxetine and the antiemetic Aprepitant.[1][2]
This guide focuses on a key building block for introducing this powerful scaffold: tert-butyl morpholine-2-carboxylate . As a protected, chiral amino acid analogue, this compound provides medicinal chemists with a robust and versatile tool for strategic molecular design. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the tert-butyl ester on the carboxylic acid offer orthogonal deprotection strategies, allowing for precise, sequential modifications. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and application, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is paramount to its effective use in synthesis and process development. While experimentally determined data for tert-butyl morpholine-2-carboxylate is not widely published, its properties can be reliably predicted through computational analysis and comparison with closely related analogues.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | tert-butyl morpholine-2-carboxylate | - |
| Synonyms | 2-Morpholinecarboxylic acid, 1,1-dimethylethyl ester | [3] |
| CAS Number | 1248936-60-8 | [3] |
| Molecular Formula | C₉H₁₇NO₃ | [3] |
| Molecular Weight | 187.24 g/mol | [3] |
| Appearance | Expected to be a solid or oil | [4] |
Computed Physicochemical Properties
These values are critical for predicting the molecule's behavior in reaction solvents, extraction protocols, and chromatographic purification.
| Property | Computed Value | Significance in Drug Development |
| Topological Polar Surface Area (TPSA) | 47.56 Ų | Indicates good potential for cell permeability and oral bioavailability. |
| LogP (Octanol-Water Partition Coeff.) | 0.3165 | Suggests a balanced lipophilicity/hydrophilicity profile. |
| Hydrogen Bond Acceptors | 4 | Provides sites for interaction with biological targets. |
| Hydrogen Bond Donors | 1 | The N-H bond allows for key hydrogen-bonding interactions. |
| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be advantageous for binding affinity. |
(Data sourced from ChemScene[3])
Synthesis and Chemical Reactivity
The utility of tert-butyl morpholine-2-carboxylate stems from its predictable synthesis and reactivity, centered around the strategic use of its protecting groups.
Synthetic Strategy: A Logic-Driven Approach
A robust and scalable synthesis is crucial for any building block intended for drug development. While multiple routes to the morpholine core exist, a common and reliable strategy involves the cyclization of an amino alcohol precursor, followed by protection and functional group manipulation. An operationally simple approach starting from readily available materials is often preferred.[5]
The following workflow outlines a logical and field-proven pathway to the title compound, starting from its corresponding carboxylic acid, which itself can be synthesized from precursors like epichlorohydrin.[5]
Caption: Synthetic and reactivity workflow for tert-butyl morpholine-2-carboxylate.
Experimental Protocol: Synthesis via Esterification
This protocol describes the final esterification step. The causality for this choice rests on the high efficiency and mild conditions associated with using di-tert-butyl dicarbonate ((Boc)₂O) as a source of the tert-butyl group for ester formation, which is particularly suitable for sensitive molecules.[6]
Objective: To synthesize tert-butyl morpholine-2-carboxylate from N-Boc-morpholine-2-carboxylic acid.
Materials:
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N-Boc-morpholine-2-carboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-morpholine-2-carboxylic acid (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM.
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Reagent Addition: Add DMAP (0.1 eq) to the solution, followed by the slow, portion-wise addition of (Boc)₂O (1.5 eq). Rationale: The catalytic amount of DMAP activates the anhydride, facilitating the nucleophilic attack by the carboxylate.
-
Reaction Monitoring: Stir the reaction at room temperature. Effervescence (CO₂ evolution) should be observed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Rationale: The aqueous washes remove unreacted starting materials, DMAP, and byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl morpholine-2-carboxylate.
Self-Validation: The purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the absence of starting materials and byproducts.
Applications in Medicinal Chemistry and Drug Design
The strategic incorporation of the morpholine scaffold is a well-established tactic for optimizing drug-like properties.[1] Tert-butyl morpholine-2-carboxylate is a quintessential building block for this purpose.
Role as a Privileged Scaffold
The value of this molecule lies in its ability to introduce the morpholine heterocycle into a target molecule in a controlled manner. The logic is illustrated below:
Caption: Relationship between structural features and drug discovery advantages.
Integration into Drug Candidates
This building block is primarily used in the synthesis of complex molecules targeting a range of biological systems, particularly within the central nervous system (CNS).[1][7] Its adaptable nature allows for easy modification and incorporation into larger structures through peptide coupling or other bond-forming reactions after appropriate deprotection.[7] For example, after deprotection of the amine, the resulting secondary amine can be alkylated or acylated. Alternatively, removal of the ester can provide a carboxylic acid for amide bond formation. This versatility makes it a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and in the development of enzyme inhibitors.[7]
Analytical and Spectroscopic Characterization
Rigorous characterization is essential for confirming the identity and purity of tert-butyl morpholine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of this molecule.
-
¹H NMR: The spectrum is expected to show distinct signals for the tert-butyl group (a sharp singlet at ~1.5 ppm integrating to 9H), and complex multiplets for the diastereotopic protons of the morpholine ring (typically in the 2.5-4.0 ppm region). The proton at the C2 position will appear as a distinct multiplet.
-
¹³C NMR: Key expected signals include the quaternary carbons of the tert-butyl group, the carbonyl carbon of the ester (~170 ppm), and the carbons of the morpholine ring. The presence of the tert-butyl group provides a particularly sharp and intense signal, which can be useful as an internal reference.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ , characteristic of the ester carbonyl group.
-
C-O Stretch: Bands corresponding to the C-O stretching of the ester and the ether linkages within the morpholine ring are expected in the 1100-1300 cm⁻¹ region.
-
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ will confirm the presence of the N-H group.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide fragmentation data for structural confirmation.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to show a prominent ion corresponding to [M+H]⁺ at m/z 188.25. Adducts such as [M+Na]⁺ may also be observed.
Safety, Handling, and Storage
Based on GHS classifications for closely related morpholine carboxylates, appropriate safety precautions are mandatory.[9][10][11]
-
Hazard Classification (Anticipated):
-
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly sealed to prevent moisture ingress.
-
Store away from strong oxidizing agents and strong acids.
-
References
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ResearchGate. (2012). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Available at: [Link]
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Shanghai Qingan New Material Technology Co., Ltd. (n.d.). TBM, t-Butyl morpholine. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate. PubMed Central. Available at: [Link]
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ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. PubChem. Available at: [Link]
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ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Available at: [Link]
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ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Tert-butyl Morpholine-4-carboxylate. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. Available at: [Link]
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Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Available at: [Link]
- Google Patents. (n.d.). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]
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Bouling Chemical Co., Limited. (n.d.). (S)-N-Boc-2-Morpholinecarboxylic Acid. Available at: [Link]
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